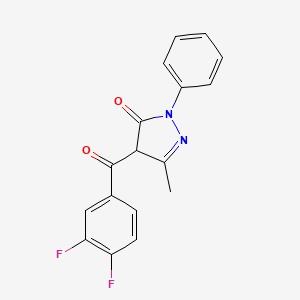

![molecular formula C11H8FN5S B2870076 6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine CAS No. 860650-66-4](/img/structure/B2870076.png)

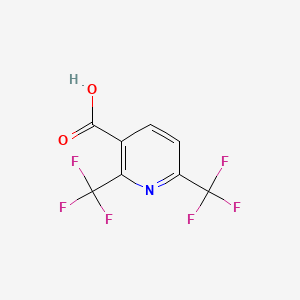

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine, also known as 4F-2-APAA, is a purine derivative that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.

科学的研究の応用

Radiolabeled Guanine Derivatives for AGT Mapping

6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine has been used in synthesizing radiolabeled guanine derivatives for mapping O(6)-alkylguanine-DNA alkyltransferase (AGT). These derivatives, including fluorine-18 labeled 6-(4-fluoro-benzyloxy)-9H-purin-2-ylamine, have potential in the in vivo mapping of AGT, which is significant in understanding cellular DNA repair mechanisms (Vaidyanathan et al., 2000).

Molecularly Imprinted Polymer for 5-Fluorouracil Recognition

Another application is in the development of molecularly imprinted polymers (MIPs) for recognizing 5-fluorouracil, an antitumor agent. A derivative, 4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl-4-[bis(2,2'-bithienyl)methane], was synthesized for this purpose. This highlights its role in creating advanced materials for specific molecular recognition, potentially useful in therapeutic monitoring and cancer research (Huynh et al., 2013).

Synthesis of Sulfide and Sulfone Derivatives

The compound is also involved in the synthesis of various sulfide and sulfone derivatives. These synthesized compounds have shown antimicrobial activity against both Gram-negative and Gram-positive bacteria, and fungi, indicating its significance in developing new antimicrobial agents (Badiger et al., 2013).

Synthesis of 2-Amino-3-(purin-9-yl)propanoic Acid Derivatives

It is also used in synthesizing 2-amino-3-(purin-9-yl)propanoic acids, which have shown promising results in immunostimulatory and immunomodulatory studies. This highlights its potential in developing new immune therapies (Doláková et al., 2005).

Near-Infrared Fluorescent Probe for Sulfane Sulfur Detection

The development of near-infrared fluorescent probes for detecting sulfane sulfur in cells also utilizes derivatives of this compound. These probes are critical in studying physiological and pathological functions of sulfur sulfide in living cells and in vivo (Han et al., 2018).

特性

IUPAC Name |

6-(4-fluorophenyl)sulfanyl-7H-purin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5S/c12-6-1-3-7(4-2-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H3,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKNUFSVCQXRNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=NC(=NC3=C2NC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2869996.png)

![Bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B2870000.png)

![Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2870002.png)

![4-[6-Methyl-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B2870003.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2870006.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B2870011.png)

![N-(4-chlorobenzyl)-4-{[5-(2-methylphenyl)pyrimidin-2-yl]oxy}benzamide](/img/structure/B2870013.png)